molecular formula C10H16N+ B14698111 Benzenaminium, N,N,N,4-tetramethyl- CAS No. 22237-90-7

Benzenaminium, N,N,N,4-tetramethyl-

Cat. No.: B14698111
CAS No.: 22237-90-7
M. Wt: 150.24 g/mol
InChI Key: OVMCHIQZLWXXEU-UHFFFAOYSA-N
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Description

Benzenaminium, N,N,N,4-tetramethyl- is a quaternary ammonium salt characterized by a benzene ring substituted with a tetramethylammonium group at the para (4-) position. This structural motif imparts significant polarity and water solubility, making it relevant in pharmaceuticals and industrial applications. It belongs to a broader class of aromatic quaternary ammonium compounds, which are often utilized as enzyme inhibitors, surfactants, or photoinitiators .

Properties

CAS No.

22237-90-7

Molecular Formula

C10H16N+

Molecular Weight

150.24 g/mol

IUPAC Name

trimethyl-(4-methylphenyl)azanium

InChI

InChI=1S/C10H16N/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3/q+1

InChI Key

OVMCHIQZLWXXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N,N,N,4-tetramethyl- typically involves the alkylation of aniline derivatives. One common method is the methylation of N,N-dimethylaniline using methyl iodide or methyl sulfate under basic conditions. The reaction can be represented as follows:

N,N-dimethylaniline+Methyl iodideN,N,N,4-tetramethylanilinium iodide\text{N,N-dimethylaniline} + \text{Methyl iodide} \rightarrow \text{N,N,N,4-tetramethylanilinium iodide} N,N-dimethylaniline+Methyl iodide→N,N,N,4-tetramethylanilinium iodide

The reaction is usually carried out in an organic solvent such as acetone or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of Benzenaminium, N,N,N,4-tetramethyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N,N,N,4-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: N,N,N,4-tetramethylanilinium N-oxide.

    Reduction: N,N-dimethylaniline or N-methylaniline.

    Substitution: Various substituted anilinium compounds depending on the nucleophile used.

Scientific Research Applications

Benzenaminium, N,N,N,4-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.

    Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of Benzenaminium, N,N,N,4-tetramethyl- involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on enzymes, inhibiting their activity. Additionally, its hydrophobic aromatic ring can interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Benzenaminium, 2-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl- (o-isomer)
  • Structure : The ammonium group is at the ortho (2-) position, with a dimethylcarbamoyloxy substituent.
  • Properties : Increased steric hindrance due to the ortho substitution reduces enzymatic binding efficiency compared to the para isomer. This compound exhibits lower anticholinesterase activity in neostigmine analogs .
  • Applications : Primarily studied for acetylcholinesterase inhibition but less potent than the para-substituted derivatives .
Benzenaminium, 3-methoxy-N,N,N,2-tetramethyl-
  • Structure : Methoxy group at the 3-position and tetramethylammonium at the 2-position.
  • Properties : The methoxy group enhances lipophilicity (predicted logP >1.5) compared to the hydroxylated analog (logP 0.957 in ). This affects membrane permeability in biological systems .
  • Reactivity : Electron-donating methoxy group may stabilize the ammonium center, increasing thermal stability .

Substituent-Type Comparisons

Benzenaminium, 2-hydroxy-N,N,N-trimethyl-
  • Structure : Hydroxyl group at the 2-position.
  • Properties :
    • Ionization Energy (IE): 6.80 eV, indicating moderate electron-donating capacity .
    • Solubility: Higher aqueous solubility (log10WS = 1.68) due to hydrogen bonding from the hydroxyl group .
  • Applications: Potential use in ionic liquids or drug formulations requiring enhanced solubility .
Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (Quantacure BTC)
  • Structure : Benzoyl group at the 4-position.
  • Properties : Acts as a photoinitiator in UV-curable resins due to the benzoyl chromophore .
  • Industrial Use: Higher reactivity in polymerization compared to non-benzoylated quaternary ammonium salts .

Physicochemical Properties Comparison

Compound Substituents logP Ionization Energy (eV) Water Solubility (log10WS) Key Application
Benzenaminium, N,N,N,4-tetramethyl- NMe₃⁺ at 4-position ~1.2* N/A Moderate Enzyme inhibition
Benzenaminium, 2-hydroxy-N,N,N-trimethyl- OH at 2-position 0.957 6.80 1.68 Pharmaceutical formulations
Benzenaminium, 3-methoxy-N,N,N,2-tetramethyl- OMe at 3-position, NMe₃⁺ at 2 >1.5† N/A Low Surfactants
Quantacure BTC Benzoyl at 4-position ~2.5‡ N/A Insoluble Photoinitiator

*Estimated based on similar quaternary ammonium salts.
†Predicted from methoxy group contribution.
‡Estimated from benzoyl group lipophilicity.

Stability and Reactivity

  • Thermal Stability : Quaternary ammonium salts with electron-donating groups (e.g., methoxy) exhibit enhanced stability under heat compared to hydroxylated analogs .
  • Chemical Reactivity : The 4-tetramethyl derivative’s para-substitution minimizes steric clashes, favoring nucleophilic reactions at the aromatic ring .

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